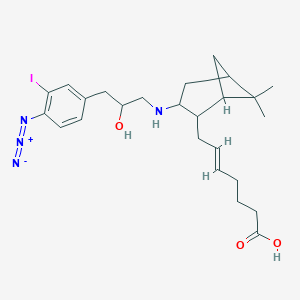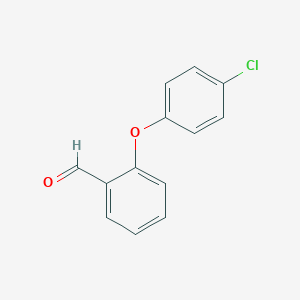
2-(4-氯苯氧基)苯甲醛
描述
- "2-(4-Chlorophenoxy)benzaldehyde" is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules, particularly in the field of anticancer drug development (Duan, Li, Tang, Li, & Xu, 2017).
Synthesis Analysis
- This compound can be synthesized through a multi-step process involving nucleophilic substitution, reduction, and oxidation reactions. The synthesis begins with 2-chloronicotinic acid and 4-substituted anilines (Duan et al., 2017).
Molecular Structure Analysis
- The molecular structure of this compound has been confirmed using techniques like H NMR and MS spectrum. It features a complex structure with significant implications for its chemical behavior (Duan et al., 2017).
Chemical Reactions and Properties
- The chemical properties of "2-(4-Chlorophenoxy)benzaldehyde" are influenced by its structure, which enables it to undergo various chemical reactions pertinent to drug synthesis and other applications. These properties are essential in its role as an intermediate in pharmaceutical compounds (Duan et al., 2017).
Physical Properties Analysis
- Details on the physical properties of this compound, such as melting point, boiling point, and solubility, are important for handling and processing in various chemical applications. However, specific data on these physical properties were not available in the papers reviewed.
Chemical Properties Analysis
- The chemical behavior, including reactivity with other compounds and stability under various conditions, is crucial for its utility in chemical synthesis. The compound’s reactivity is particularly significant in the development of anticancer drugs, as mentioned earlier (Duan et al., 2017).
科学研究应用
Enzymatic Catalysis : Benzaldehyde lyase (BAL) is a highly enantioselective enzyme used in asymmetric C-C bond formation. It facilitates the formation of benzoin derivatives such as (R)-3,3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin, which are significant in the synthesis of complex organic molecules (Kühl et al., 2007).
Chemical Synthesis : The oxidation of benzaldehyde derivatives is crucial in industries like cosmetics, perfumery, and pharmaceuticals. Enhanced acidity of catalysts can significantly increase the conversion of benzyl alcohol to benzaldehyde without affecting selectivity (Sharma, Soni, & Dalai, 2012).
Pharmaceutical Analysis : The fluorogenic labelling of chlorophenols with specific compounds like 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde for HPLC analysis is vital in pharmaceutical formulations. This aids in the accurate determination of compounds like chlorocresol and chloroxylenol (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Synthetic Organic Chemistry : Reactions of aldehydes, including substituted benzaldehydes, with stabilized sulfur ylides lead to highly stereoselective synthesis of valuable organic compounds like epoxy-amides, which have numerous applications in chemistry and biology (Fernández, Durante-Lanes, & López-Herrera, 1990).
Photocatalysis and Environmental Applications : The photocatalytic conversion of benzyl alcohol to benzaldehyde using environmentally friendly conditions and metal-free catalysts like graphitic carbon nitride is an innovative approach in green chemistry. This process is significant for sustainable chemical synthesis (Lima, Silva, Silva, & Faria, 2017).
Bioproduction in Flavor Industry : The bioproduction of benzaldehyde, used in the flavor industry, can be optimized in bioreactors using specific polymers for sequestering, enhancing productivity and yield. This biological route is advantageous due to its eco-friendliness and consumer acceptance (Craig & Daugulis, 2013).
Bioremediation : Enzymatic bioremediation using lignin-peroxidase for the removal of 2-chlorophenol in liquid effluent demonstrates an effective approach to treating contaminated water, indicating its potential in environmental cleanup processes (Oliveira, Morandim-Gianetti, & Lucarini, 2017).
安全和危害
2-(4-Chlorophenoxy)benzaldehyde may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .
属性
IUPAC Name |
2-(4-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVNCJMGGQWZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377622 | |
| Record name | 2-(4-chlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)benzaldehyde | |
CAS RN |
111826-11-0 | |
| Record name | 2-(4-chlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

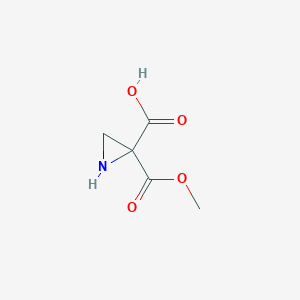
![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
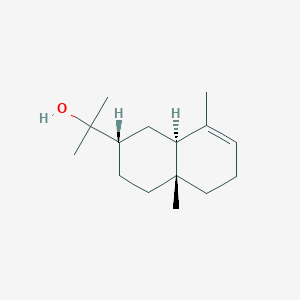
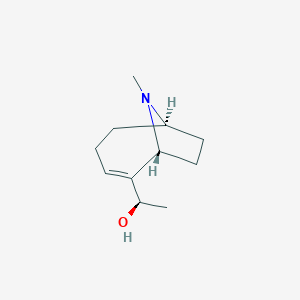
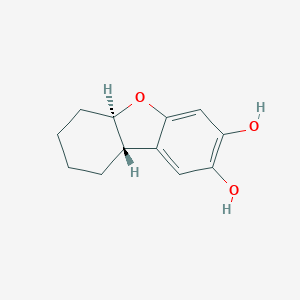
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
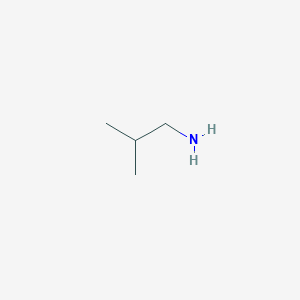
![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)
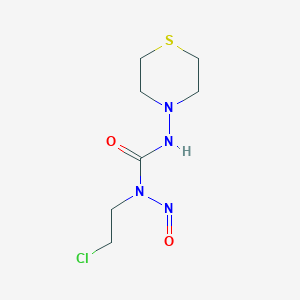
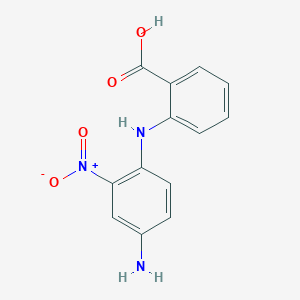
![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)
